N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2-[(naphthalen-1-yl)amino]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(3,5-Dibromo-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
Uniqueness
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The naphthyl group also adds to its structural complexity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17Br2N3O2 |
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Molecular Weight |
491.2 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H17Br2N3O2/c1-27-20-14(9-15(21)10-17(20)22)11-24-25-19(26)12-23-18-8-4-6-13-5-2-3-7-16(13)18/h2-11,23H,12H2,1H3,(H,25,26)/b24-11+ |
InChI Key |
BIJWCVZPSBWECD-BHGWPJFGSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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